molecular formula C19H20ClN3O2S B13776345 N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 71065-53-7

N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B13776345
CAS No.: 71065-53-7
M. Wt: 389.9 g/mol
InChI Key: UZZOIXFWOICUTH-FYJGNVAPSA-N
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Description

N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an indole ring, a sulfonamide group, and a chlorinated propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Propylation: The chlorinated indole undergoes a propylation reaction using propyl bromide in the presence of a base like potassium carbonate.

    Formation of the Schiff Base: The propylated indole reacts with 4-methylbenzenesulfonamide in the presence of a suitable catalyst to form the Schiff base, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated propyl chain, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound’s indole ring may interact with various cellular pathways, contributing to its potential anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Salicylidene)-2-hydroxyaniline: Known for its antimicrobial activity against Mycobacterium tuberculosis.

    Bis-Schiff-base derivatives of isatin: Demonstrated significant antibacterial, antifungal, and antiviral activities.

    Eya2 Phosphatase Inhibitor, MLS000544460: Acts as an inhibitor of Eya2 C-terminal Eya domain protein tyrosine phosphatase.

Uniqueness

N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide stands out due to its unique combination of an indole ring, a chlorinated propyl chain, and a sulfonamide group

Properties

CAS No.

71065-53-7

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H20ClN3O2S/c1-3-12-23-18-7-5-4-6-16(18)17(19(23)20)13-21-22-26(24,25)15-10-8-14(2)9-11-15/h4-11,13,22H,3,12H2,1-2H3/b21-13+

InChI Key

UZZOIXFWOICUTH-FYJGNVAPSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C(=C1Cl)/C=N/NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1Cl)C=NNS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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